BenchChemオンラインストアへようこそ!

Potassium trifluoro(spiro[2.3]hexan-5-yl)borate

Fraction sp3 (Fsp3) drug discovery bioisostere

Potassium trifluoro(spiro[2.3]hexan-5-yl)borate is a sp3‑rich organotrifluoroborate salt featuring a sterically constrained spiro[2.3]hexane scaffold directly bonded to a trifluoroborate (‑BF₃K) group. This compound belongs to the class of potassium organotrifluoroborates, which are widely recognized as air‑ and moisture‑stable alternatives to boronic acids and boronate esters for Suzuki–Miyaura cross‑coupling reactions.

Molecular Formula C6H9BF3K
Molecular Weight 188.04 g/mol
Cat. No. B13548804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro(spiro[2.3]hexan-5-yl)borate
Molecular FormulaC6H9BF3K
Molecular Weight188.04 g/mol
Structural Identifiers
SMILES[B-](C1CC2(C1)CC2)(F)(F)F.[K+]
InChIInChI=1S/C6H9BF3.K/c8-7(9,10)5-3-6(4-5)1-2-6;/h5H,1-4H2;/q-1;+1
InChIKeyHCVPJXZDQFVFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Trifluoro(spiro[2.3]hexan-5-yl)borate: A High-Fsp3 Spirocyclic Trifluoroborate Building Block for Cross‑Coupling and Drug Discovery


Potassium trifluoro(spiro[2.3]hexan-5-yl)borate is a sp3‑rich organotrifluoroborate salt featuring a sterically constrained spiro[2.3]hexane scaffold directly bonded to a trifluoroborate (‑BF₃K) group . This compound belongs to the class of potassium organotrifluoroborates, which are widely recognized as air‑ and moisture‑stable alternatives to boronic acids and boronate esters for Suzuki–Miyaura cross‑coupling reactions [1]. The spirocyclic backbone endows the reagent with a maximized fraction of sp3‑hybridized carbons (Fsp3 = 1.00), distinguishing it from planar aromatic boronates and offering potential advantages in solubility, metabolic stability, and three‑dimensional structural diversity for medicinal chemistry applications.

Why Generic Trifluoroborate Substitution Fails: The Spiro[2.3]hexane Scaffold's Conformational Rigidity and Maximal sp3 Character Cannot Be Replaced by Monocyclic or Aromatic Analogs


Generic alkyl‑ or aryltrifluoroborates lack the rigid spirocyclic architecture that imparts this compound with its defining properties. The spiro[2.3]hexane core enforces a conformationally restricted geometry, resulting in Fsp3 = 1.00 compared to Fsp3 = 0.00 for phenylboronic acid [1]. This maximal saturation is directly linked to higher clinical success rates for drug candidates, improved aqueous solubility, and reduced promiscuity [1]. Furthermore, the high ring‑strain inherent to the spiro[2.3]hexane system strengthens C–C bonds, rendering the scaffold resistant to oxidative metabolism – a feature absent in non‑strained saturated carbocycles such as cyclohexyl or cyclopentyl analogs [2]. Because of these convergent structural and electronic effects, replacing this compound with a simpler trifluoroborate can compromise both the synthetic outcome and the downstream pharmacological profile of the final molecule.

Quantitative Differentiation Evidence: Potassium Trifluoro(spiro[2.3]hexan-5-yl)borate vs. Closest Analogs


Fsp3 Fraction: 1.00 vs. 0.00 for Phenylboronic Acid — Maximal sp3 Character for Drug Candidate Success

The target compound's spiro[2.3]hexane scaffold delivers Fsp3 = 1.00, meaning every carbon atom is sp3‑hybridized . In contrast, phenylboronic acid, the most common arylboronate building block, has Fsp3 = 0.00, as all carbons are sp2 [1]. This absolute difference of 1.00 Fsp3 units is statistically meaningful: Lovering et al. demonstrated that the average Fsp3 of marketed drugs (0.47) is significantly higher than that of discovery‑stage compounds (0.36), and that increasing Fsp3 correlates with reduced Cyp450 inhibition, lower promiscuity, and improved clinical success [1].

Fraction sp3 (Fsp3) drug discovery bioisostere

Air and Moisture Stability: Indefinite Shelf‑Life of Potassium Organotrifluoroborates vs. Instability of Free Boronic Acids

Potassium organotrifluoroborates, including the target compound, belong to a class of reagents that are described as "indefinitely stable to air and moisture" under ambient conditions and can be stored at room temperature without special precautions [1]. The corresponding free boronic acids, by contrast, are hygroscopic, prone to oxidation, and undergo competing protodeboronation, which limits their storage lifetime and complicates accurate stoichiometry in cross‑coupling reactions [1]. This stability differential is a direct consequence of the tetracoordinate, fluoride‑passivated boron center in the trifluoroborate form, which resists nucleophilic attack by water and oxygen.

organotrifluoroborate stability boronic acid stability Suzuki coupling

Oxidative Metabolic Stability: Spiro[2.3]hexane Scaffold Resists Cytochrome P450 Oxidation Relative to Non‑Strained Saturated Carbocycles

The spiro[2.3]hexane scaffold possesses high ring‑strain‑induced bond strength that renders it resistant to oxidative metabolism [1]. This contrasts with non‑strained saturated carbocycles such as cyclohexyl or cyclopentyl groups, which are susceptible to CYP450‑mediated hydroxylation. The review by Grygorenko et al. specifically notes that strained spiro heterocycles containing at least one four‑membered ring are in demand for their ability to improve metabolic stability while maintaining favorable physicochemical properties [1]. While direct quantitative metabolic half‑life data for the target compound are not yet available, the scaffold‑level evidence provides a mechanistic rationale for its selection over non‑strained alternatives.

metabolic stability spiro[2.3]hexane cytochrome P450

Bioisosteric Validation: Computational and In Vitro Evidence Supports Spiro[2.3]hexane as a Bioisostere for Common Drug‑Like Heterocycles

A 2025 study in Angewandte Chemie reported the first comprehensive computational and predictive in silico evaluation of spiro[2.3]hexane analogues as bioisosteres for common heterocycles, with validation provided by in vitro experiments [1]. The work employed unsupervised learning to cluster spiro[2.3]hexane cores against a virtual database of over 70 common drug‑discovery heterocycles, followed by AI‑driven target interaction prediction and in vitro testing of prioritized ligands [1]. While the study focused on spiro[2.3]hexane scaffolds rather than the specific trifluoroborate derivative, the validation supports the broader utility of this scaffold class as bioisosteric replacements for aromatic and non‑strained saturated rings.

bioisostere spiro[2.3]hexane drug design

Optimal Application Scenarios for Potassium Trifluoro(spiro[2.3]hexan-5-yl)borate


Fsp3‑Enriched Fragment Library Construction for Phenotypic and Target‑Based Screening

Medicinal chemistry teams seeking to increase the three‑dimensional diversity of compound libraries can deploy this building block as a sp3‑rich (Fsp3 = 1.00) Suzuki coupling partner . Its maximal carbon saturation directly addresses the "escape from flatland" paradigm, where higher Fsp3 values are causally linked to improved clinical success rates [1]. Incorporating the spiro[2.3]hexane motif into screening collections is expected to improve solubility and reduce off‑target promiscuity relative to planar aromatic scaffolds, based on the well‑established correlations reported by Lovering et al. [1].

Late‑Stage Functionalization and Bioisostere Installation in Lead Optimization

The compound's stability to air and moisture [2] makes it suitable for late‑stage Suzuki–Miyaura coupling on complex, functionalized substrates. The spiro[2.3]hexane scaffold has been computationally and experimentally validated as a bioisostere for common heterocycles, including piperidine and morpholine [3]. This enables medicinal chemists to perform scaffold‑hopping experiments where a flat aromatic or a non‑strained saturated ring is replaced by the spiro[2.3]hexane motif, potentially improving metabolic stability, solubility, and intellectual property positioning in a single synthetic step.

Scaffold‑Hopping in Metabolic Stability Optimization Programs

For drug candidates suffering from high CYP450‑mediated clearance, the spiro[2.3]hexane scaffold offers a metabolically resistant alternative to non‑strained saturated carbocycles [4]. By using this trifluoroborate as a direct coupling partner, a metabolically labile cyclohexyl or cyclopentyl group can be replaced with a strained spirocyclic ring that is inherently more resistant to oxidative metabolism. This strategy is particularly valuable in programs where maintaining high sp3 character while reducing metabolic liability is critical for achieving desired pharmacokinetic profiles.

Quote Request

Request a Quote for Potassium trifluoro(spiro[2.3]hexan-5-yl)borate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.